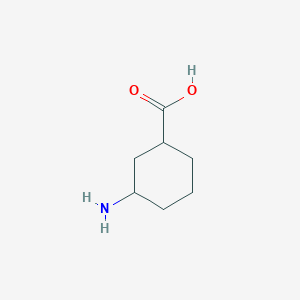

3-Aminocyclohexanecarboxylic acid

概要

説明

3-Aminocyclohexanecarboxylic acid is a cyclohexane derivative with an amino group and a carboxylic acid functionality. It is a structural analogue of natural amino acids and has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and drug discovery.

Synthesis Analysis

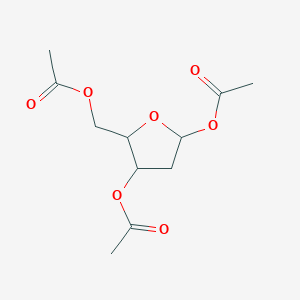

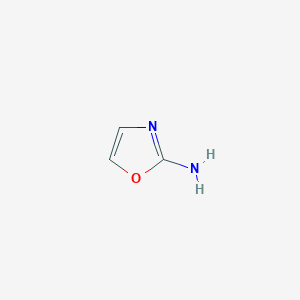

The synthesis of cyclohexane derivatives often involves the use of readily available starting materials such as L-serine, which is preferred over (-)-shikimic acid or (-)-quinic acid due to its availability and cost-effectiveness. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using ring-closing metathesis and diastereoselective Grignard reactions, with L-serine as the starting material . Additionally, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are related to this compound, demonstrated the importance of securing homogeneous test substrates for amino acid transport system discrimination . The synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid also highlights the versatility of cyclohexane derivatives in generating unnatural amino acids .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is often confirmed using two-dimensional NMR studies, which help determine the absolute configurations of key intermediates . The presence of substituents such as fluorine atoms can significantly impact the conformation, lipophilicity, acidity, and fluorescent properties of the amino acid, as seen in the case of 1-amino-4,4-difluorocyclohexanecarboxylic acid .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, including the formation of diastereomeric salts for optical resolution and the Bucherer-Bergs reaction for the synthesis of aminotetrahydrothiophene-3-carboxylic acids . The reactivity of these compounds with amino acid transport systems has been studied, with some derivatives showing inhibitory action on cellular uptake of system-specific amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as solubility, conformation in aqueous solution, and antiplasmin activity, are influenced by their stereochemistry and substituents. For example, the antiplasmin activity of certain isomers was determined and related to their preferred conformations in aqueous solution . The synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid also provided insights into the potential applications of fluorinated analogues of pharmacologically relevant amino acids .

科学的研究の応用

Optically Active Derivatives and Molecular Rotations

3-Aminocyclohexanecarboxylic acid derivatives have been studied for their optical activity. For instance, trans-2-aminocyclohexanecarboxylic acids have been synthesized with preferential crystallization methods to produce optically active compounds. These have been used to prepare various active trans-1,2-disubstituted cyclohexanes, demonstrating the compound's utility in creating optically active derivatives (Nohira, Ehara, & Miyashita, 1970).

Synthesis and Transport Applications

The synthesis and transport applications of this compound and its isomers have been explored, particularly in relation to membrane transport systems in cells. These studies contribute to a better understanding of amino acid transport mechanisms and may have implications in medical research (Christensen et al., 1983).

Drug Discovery and Conformational Studies

1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of this compound, has been designed for drug discovery applications. Its synthesis, conformational properties, and potential practical applications have been studied, highlighting its relevance in pharmaceutical research (Mykhailiuk et al., 2013).

Asymmetric Synthesis and Helix-Forming Applications

Research on asymmetric synthesis of new helix-forming β-amino acids, such as trans-4-aminopiperidine-3-carboxylic acid and trans-2-aminocyclohexanecarboxylic acid, demonstrates the compound's application in creating helical structures in peptides. This can have significant implications in the development of new biomolecules (Schinnerl et al., 2003).

Enantioselective Synthesis and Chemical Transformations

The development of enantioselective synthesis methods for derivatives of this compound, as seen in the preparation of various enantiomers, has been a significant area of research. These methods are crucial for producing specific enantiomers for scientific and pharmaceutical purposes (Karlsson, 2016).

Safety and Hazards

3-Aminocyclohexanecarboxylic acid is classified under GHS05 and GHS07 hazard statements, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

作用機序

Biochemical Pathways

The biochemical pathways influenced by 3-Aminocyclohexanecarboxylic acid are currently unknown . Aminocarboxylic acids can participate in a variety of biochemical processes, including protein synthesis and neurotransmission, but the specific pathways affected by this compound require further investigation.

特性

IUPAC Name |

3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337826, DTXSID50901270 | |

| Record name | 3-Aminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_362 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25912-50-9, 34583-99-8 | |

| Record name | 3-Aminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

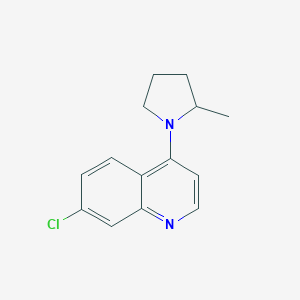

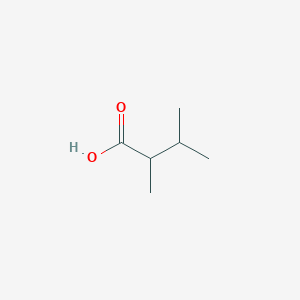

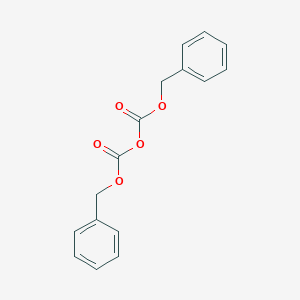

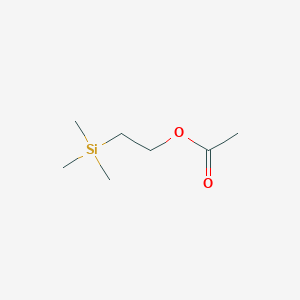

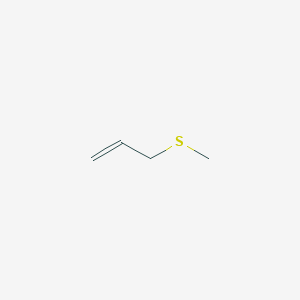

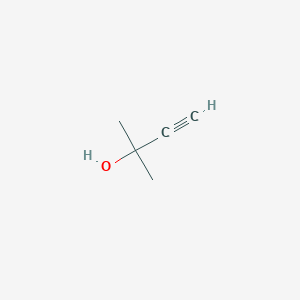

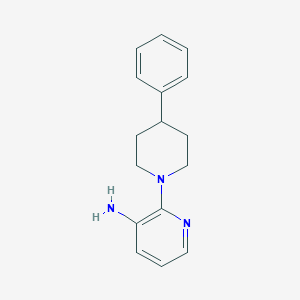

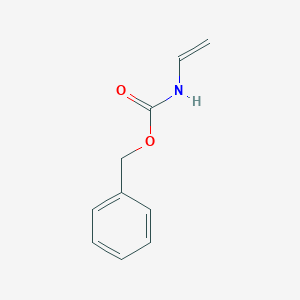

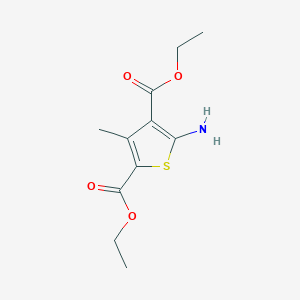

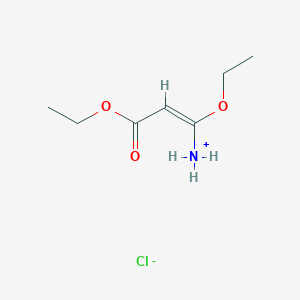

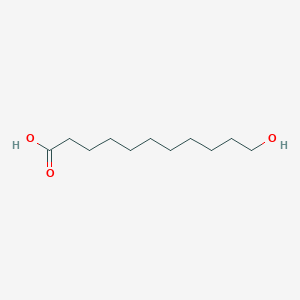

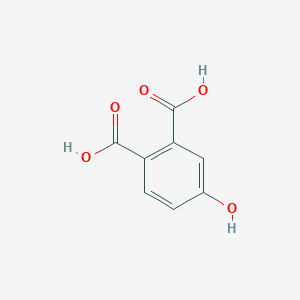

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-Aminocyclohexanecarboxylic acid acts as a potent inhibitor of GABA transporters, particularly those found on neurons. [] These transporters are responsible for removing GABA from the synaptic cleft, thus terminating its signaling. By blocking these transporters, ACHC effectively increases the concentration of GABA in the synapse, prolonging its inhibitory effects. [] While ACHC itself does not activate GABA receptors, its ability to modulate GABAergic transmission has implications for various neurological processes.

A: this compound is a cyclic amino acid containing a cyclohexane ring with an amine group and a carboxylic acid group attached. While spectroscopic data is not explicitly provided in the provided papers, its structure has been confirmed through methods like 1H NMR, 13C NMR, IR, and ESI-HR-MS. []

A: Research has focused on distinguishing the different stereoisomers of this compound. Notably, the (1S,3R) isomer demonstrated significant potency as an inhibitor of GABA uptake in rat brain slices, comparable to GABA itself. [] Conversely, the (1R,3S) isomer exhibited notably lower potency, highlighting the importance of stereochemistry in biological activity. []

A: Yes, researchers have successfully employed nitrilases to synthesize five and six-membered carbocyclic gamma-amino acids, including ACHC, in high enantiomeric purity. [] These enzymes demonstrate a notable preference for cis-isomers, achieving up to 99% enantiomeric excess (ee). [] This biocatalytic approach allows for the efficient production of specific stereoisomers, crucial for understanding their distinct biological properties and therapeutic potential.

A: Yes, this compound has been investigated for its self-assembling properties, particularly in the formation of peptide nanotubes. Research suggests that cyclic peptides incorporating this compound can self-assemble into nanotubular structures, potentially due to hydrogen bonding interactions between the peptide units. [, ] These self-assembled peptide nanotubes have shown potential for applications like drug delivery and material science. []

A: Studies have revealed that this compound is taken up primarily by neurons in the central nervous system. [, , ] This selective uptake suggests that it interacts specifically with neuronal GABA transporters, further supporting its use as a tool to study GABAergic neurotransmission.

A: Yes, research utilizing synaptosomes prepared from postmortem human brain tissue demonstrated the sodium-dependent, high-affinity uptake of both GABA and this compound. [, ] This indicates the presence of functional GABA transporters in the human brain and further validates the use of ACHC as a pharmacological tool in studying these transporters.

A: While this compound is a valuable tool, other compounds are also used to study GABA transport. Beta-alanine, for instance, has been identified as a selective inhibitor of a specific subtype of GABA transporter, referred to as GAT-B. [] This differentiation between ACHC-sensitive (GAT-A) and beta-alanine-sensitive (GAT-B) transporters highlights the diversity of GABA transporters and the need for diverse pharmacological tools to study them. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。